molecular formula C11H13FO B13313185 2-(2-Fluoro-3-methylphenyl)-2-methylpropanal

2-(2-Fluoro-3-methylphenyl)-2-methylpropanal

Cat. No.: B13313185
M. Wt: 180.22 g/mol
InChI Key: GNLCGIZSPUVTSV-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methylphenyl)-2-methylpropanal is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-fluoro-3-methylphenylboronic acid as a starting material . This compound can be synthesized through a series of reactions including halogenation and boronation.

Industrial Production Methods

Industrial production of 2-(2-Fluoro-3-methylphenyl)-2-methylpropanal may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and continuous flow systems to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methylphenyl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(2-Fluoro-3-methylphenyl)-2-methylpropanoic acid.

    Reduction: 2-(2-Fluoro-3-methylphenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-3-methylphenyl)-2-methylpropanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methylphenyl)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-3-methylphenyl)-2-methylpropanal is unique due to the combination of its fluorine and methyl substituents on the phenyl ring, along with the presence of the propanal group. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

2-(2-fluoro-3-methylphenyl)-2-methylpropanal

InChI

InChI=1S/C11H13FO/c1-8-5-4-6-9(10(8)12)11(2,3)7-13/h4-7H,1-3H3

InChI Key

GNLCGIZSPUVTSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C=O)F

Origin of Product

United States

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